![molecular formula C17H18N2O3S B4419038 N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide](/img/structure/B4419038.png)
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide
描述
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. Despite its promising therapeutic potential, GW-501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to its performance-enhancing effects in athletes.
作用机制
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide exerts its pharmacological effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, oxidative stress, and inflammation. By activating PPARδ, this compound increases the expression of genes that promote fatty acid oxidation, glucose uptake, and mitochondrial function, while decreasing the expression of genes that promote lipogenesis, gluconeogenesis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various tissues and organs, including skeletal muscle, liver, adipose tissue, heart, and brain. In skeletal muscle, this compound increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to enhanced endurance and exercise performance. In liver, this compound decreases the expression of genes involved in lipogenesis and gluconeogenesis, resulting in reduced hepatic steatosis and glucose production. In adipose tissue, this compound increases the expression of genes involved in adipogenesis and lipolysis, leading to reduced adiposity and improved lipid profile. In heart, this compound improves cardiac function and reduces pathological remodeling by enhancing mitochondrial function and reducing oxidative stress. In brain, this compound has been shown to improve cognitive function and protect against neurodegeneration by enhancing mitochondrial biogenesis and reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide has several advantages for laboratory experiments, such as its high potency, selectivity, and specificity for PPARδ, as well as its well-established pharmacokinetic and pharmacodynamic profiles. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as its banned status in sports and athletics.
未来方向
There are several future directions for research on N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide, such as:
1. Investigating its potential therapeutic applications in other diseases, such as cancer, neurodegeneration, and aging.
2. Developing safer and more effective analogs and derivatives of this compound with improved pharmacological profiles and reduced toxicity.
3. Elucidating the molecular mechanisms underlying its pharmacological effects and identifying novel targets and pathways for drug discovery.
4. Exploring its potential as a tool for studying the role of PPARδ in physiology and pathology, as well as for identifying new biomarkers and therapeutic targets.
5. Conducting more rigorous and comprehensive preclinical and clinical studies to evaluate its safety and efficacy in humans, and to determine its optimal dosage, duration, and mode of administration.
科学研究应用
N-[5-(aminosulfonyl)-2-methylphenyl]indane-2-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, atherosclerosis, and heart failure. It has been shown to improve insulin sensitivity, reduce plasma triglycerides and LDL cholesterol, increase HDL cholesterol, enhance fatty acid oxidation, and decrease inflammation and oxidative stress in animal models and human subjects.
属性
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-2,3-dihydro-1H-indene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-6-7-15(23(18,21)22)10-16(11)19-17(20)14-8-12-4-2-3-5-13(12)9-14/h2-7,10,14H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGIVMPNUHIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(anilinosulfonyl)-2-methylphenoxy]acetamide](/img/structure/B4418956.png)
![N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4418962.png)
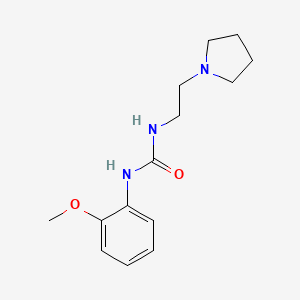
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4418979.png)
![2-(4-chlorophenoxy)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4418987.png)
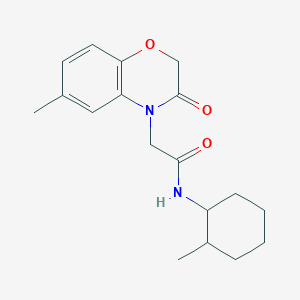
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B4418998.png)
![N-allyl-2-[2-chloro-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B4419006.png)
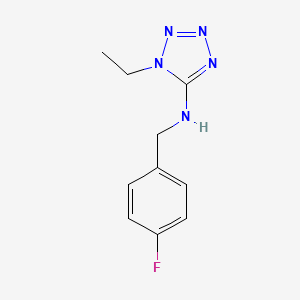
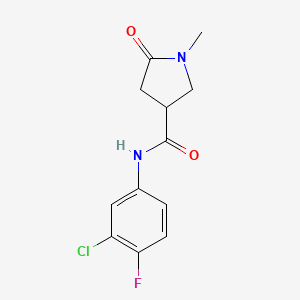
![3-methyl-2-[(2-oxotetrahydrofuran-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B4419032.png)
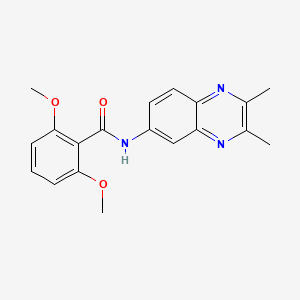
![2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4419059.png)
![2-(3,4-dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4419065.png)